Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 6-position, a trifluoromethylphenylamino group at the 4-position, and a carboxylate ester group at the 2-position. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination with Trifluoromethylphenylamine: The 4-position of the quinoline core is then aminated using 3-(trifluoromethyl)aniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro or carbonyl groups.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the trifluoromethylphenylamino group enhances its binding affinity to certain proteins, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 6-chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom, exhibiting different chemical reactivity.
Methyl 4-aminoquinoline-2-carboxylate: A compound with a similar ester group but lacking the chloro and trifluoromethylphenylamino substituents.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-chloro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2/c1-26-17(25)16-9-15(13-8-11(19)5-6-14(13)24-16)23-12-4-2-3-10(7-12)18(20,21)22/h2-9H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHYKVHYZPFXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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